molecular formula C21H28N2O5S B2716751 2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 941977-67-9

2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No.: B2716751
CAS No.: 941977-67-9
M. Wt: 420.52
InChI Key: UPUFVWRSKKKREB-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a chemical compound known for its versatile applications in scientific research. This compound features a benzenesulfonamide core with methoxy groups at the 2 and 5 positions, a morpholino group, and a p-tolyl group. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene ring to introduce the sulfonamide group.

    Introduction of Methoxy Groups: Methoxy groups are introduced at the 2 and 5 positions of the benzene ring through electrophilic aromatic substitution reactions.

    Attachment of the Morpholino Group: The morpholino group is attached via nucleophilic substitution reactions.

    Addition of the p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is utilized in several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.

    Organic Synthesis: The compound is used as a building block for creating complex organic molecules.

    Material Science: It is employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethoxy-N-(2-piperidinyl-2-(p-tolyl)ethyl)benzenesulfonamide
  • 2,5-dimethoxy-N-(2-morpholino-2-(m-tolyl)ethyl)benzenesulfonamide

Uniqueness

2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-16-4-6-17(7-5-16)19(23-10-12-28-13-11-23)15-22-29(24,25)21-14-18(26-2)8-9-20(21)27-3/h4-9,14,19,22H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUFVWRSKKKREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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